ML169 -

ML169

Catalog Number: EVT-276272
CAS Number:
Molecular Formula: C21H17BrFN3O4S
Molecular Weight: 506.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML169 is a novel, selective and brain penetrant M1 positive allosteric modulator (PAM).
Source and Classification

ML169 was developed as part of a drug discovery program aimed at identifying inhibitors of specific biological targets. It falls under the category of small-molecule inhibitors, which are compounds designed to interfere with the function of proteins involved in disease processes. The compound is particularly noted for its role in inhibiting certain kinases, which are enzymes that play critical roles in cell signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML169 involves several key steps, primarily utilizing standard organic synthesis techniques. The initial step typically includes the formation of the imidazole ring, followed by the introduction of the phenyl and acetamide groups.

  1. Formation of the Imidazole Ring: This is achieved through a condensation reaction involving appropriate precursors.
  2. Introduction of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
  3. Acetamide Formation: The final step involves acylation to form the acetamide moiety.

Each step requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of ML169 can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O
  • Molecular Weight: 298.34 g/mol
  • Structural Features: The compound features an imidazole ring, a phenyl group, and an acetamide functional group, contributing to its biological activity.

The three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

ML169 undergoes various chemical reactions typical for small molecules. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, ML169 can hydrolyze to yield its corresponding acid and amine.
  • Oxidation: The presence of an aromatic ring makes it susceptible to oxidation reactions.
  • Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the electron-rich aromatic system.

These reactions are significant for understanding the stability and reactivity profile of ML169 in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for ML169 primarily involves its role as a kinase inhibitor. By binding to specific kinase targets, it disrupts signaling pathways that are often dysregulated in diseases such as cancer.

  1. Binding Affinity: ML169 exhibits high binding affinity for its target kinases, which is critical for its inhibitory effects.
  2. Inhibition of Phosphorylation: By inhibiting kinase activity, ML169 prevents the phosphorylation of downstream substrates, thereby affecting cell proliferation and survival.

Data from biochemical assays indicate that ML169 effectively reduces kinase activity in vitro, supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML169 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Experimental data suggest a melting point range typical for similar compounds.

These properties are critical for formulation development and determining the compound's behavior in biological systems.

Applications

Scientific Uses

ML169 has potential applications in various scientific fields:

  • Cancer Research: Due to its kinase inhibitory properties, it is being explored as a therapeutic agent against certain types of cancer.
  • Drug Development: As a lead compound, ML169 serves as a template for further modifications aimed at enhancing potency and selectivity against specific targets.
  • Biochemical Studies: Researchers utilize ML169 to study kinase signaling pathways and their implications in disease mechanisms.
Introduction to M1 Muscarinic Acetylcholine Receptors (mAChRs) and Therapeutic Targeting

Role of M1 mAChRs in Cognitive Function and Neurological Disorders

M1 muscarinic acetylcholine receptors (M1 mAChRs) represent a Class A G protein-coupled receptor (GPCR) subtype predominantly expressed in the hippocampus, cortex, and forebrain structures essential for learning, memory consolidation, and executive function [1] [4]. These receptors couple to Gαq/11 proteins, activating phospholipase Cβ (PLCβ) and triggering downstream signaling cascades involving protein kinase C (PKC) and intracellular calcium mobilization [2] [4]. In Alzheimer’s disease (AD), post-mortem studies reveal severe degeneration of cholinergic neurons in the basal forebrain (nucleus basalis, medial septum), leading to >75% loss of cortical M1 receptors—a deficit strongly correlated with amyloid-β (Aβ) plaque burden, neurofibrillary tangle density, and cognitive decline severity [1] [4]. Beyond symptom mediation, M1 receptors exert disease-modifying effects by shifting amyloid precursor protein (APP) processing toward non-amyloidogenic pathways. Activation enhances α-secretase activity (e.g., ADAM10), increasing neuroprotective soluble APPα (sAPPα) while suppressing pathogenic Aβ42 production [1] [3] [4]. This dual role positions M1 mAChRs as high-value targets for both symptomatic and neuroprotective therapies in AD and related cholinergic deficiencies observed in schizophrenia and autism spectrum disorder (ASD) [5] [7].

Challenges in Subtype-Selective Ligand Development for mAChRs

The development of selective M1 agonists has faced significant hurdles due to structural conservation across muscarinic receptor subtypes (M1–M5). The orthosteric acetylcholine (ACh) binding site resides within a highly conserved transmembrane domain, differing by <10 amino acids among subtypes [4] [5]. Early orthosteric agonists (e.g., xanomeline) demonstrated clinical efficacy in improving cognition and behavioral symptoms in AD trials but were plagued by adverse effects mediated through peripheral M2 (cardiac inhibition) and M3 (salivation, gastrointestinal distress) receptors [1] [4]. These dose-limiting effects stemmed from insufficient subtype selectivity and receptor overstimulation, highlighting a fundamental limitation of orthosteric targeting [1]. Additionally, bitopic ligands like xanomeline derivatives that engage both orthosteric and allosteric sites showed unexpected toxicities in preclinical models, further complicating development [4]. The table below contrasts key limitations of orthosteric versus allosteric strategies:

Table 1: Challenges in Developing mAChR-Selective Ligands

Ligand TypeExamplesSelectivity LimitationsClinical Outcomes
Orthosteric AgonistsXanomeline, PilocarpineLow subtype selectivity (M1 vs M2/M3)Dose-limiting GI/cardiac side effects; efficacy ceiling [1] [4]
Bitopic LigandsXanomeline derivativesImproved but insufficient M1 selectivityToxicity in preclinical models [4]
Allosteric ModulatorsML169, BQCAHigh M1 selectivityReduced peripheral effects; efficacy in cognition models [3] [6]

Allosteric Modulation as a Strategy for M1 Selectivity

Allosteric modulation has emerged as a transformative strategy to overcome selectivity barriers. Unlike orthosteric ligands, positive allosteric modulators (PAMs) bind to less conserved extracellular or transmembrane domain pockets, enabling exquisite M1 subtype specificity [2] [5]. These agents enhance receptor responses to endogenous ACh via two mechanisms:

  • Affinity-Preferring PAMs: Increase agonist binding (cooperativity factor α >1) without directly activating receptors (e.g., benzyl quinolone carboxylic acid, BQCA) [2].
  • Efficacy-Preferring PAMs: Amplify downstream signaling potency (β >1) by stabilizing active receptor conformations, even at low ACh concentrations (e.g., amiodarone derivatives) [5].

ML169 (VU0405652), a potent M1-selective PAM, exemplifies this approach. With an EC₅₀ of 1.38 µM in calcium mobilization assays and >100-fold selectivity over M2–M5 subtypes, it penetrates the blood-brain barrier (cerebral AUC/plasma AUC = 0.32 in rats) and shifts APP processing toward non-amyloidogenic cleavage in vitro [3] [6] [8]. At 2 µM, ML169 potentiates carbachol-induced sAPPα release comparably to maximal orthosteric stimulation, confirming its disease-modifying potential [3]. Critically, ML169 exhibits no intrinsic agonist activity or binding at orthosteric sites, minimizing risks of receptor overactivation and cholinergic toxicity [6] [8]. The table below summarizes ML169’s key pharmacological properties relative to other M1 PAMs:

Table 2: Pharmacological Profile of ML169 Among M1 PAMs

ParameterML169 (VU0405652)BQCAVU0453595
EC₅₀ (Calcium Mobilization)1.38 µM [3]1.1 µM [2]Not reported
M1 Selectivity>100-fold vs M2–M5 [6]>100-fold [2]High [7]
APP Processing↑ sAPPα release [3]Modest ↑ [1]Not reported
Cognitive EffectsNot tested in vivoImproves memory in rodents [2]↑ Cognitive flexibility in primates [7]
Binding SiteAllostericAllostericAllosteric

ML169’s efficacy extends beyond amyloid modulation. In nonhuman primates, the structurally related M1 PAM VU0453595 enhances cognitive flexibility by improving extradimensional set-shifting and reducing perseverative behaviors—effects not achievable with acetylcholinesterase inhibitors like donepezil [7]. This positions M1 PAMs as versatile tools for addressing complex cognitive deficits in AD and neuropsychiatric disorders.

Properties

Product Name

ML169

IUPAC Name

2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Molecular Formula

C21H17BrFN3O4S

Molecular Weight

506.3 g/mol

InChI

InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27)

InChI Key

RUYRNYRGPSAXTK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F

Solubility

Soluble in DMSO

Synonyms

ML169; ML 169; ML-169.

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.